Cas no 1401070-49-2 (Cyclopropanamine, 2-methyl-, (1s,2r)-)
Cyclopropanamine, 2-methyl-, (1s,2r)- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanamine, 2-methyl-, (1s,2r)-
- (1S,2R)-2-Methyl-cyclopropylamine
- Cyclopropanamine, 2-methyl-, (1S,2R)- ISO 9001:2015 REACH
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- MDL: MFCD32826489
- Inchi: 1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4+/m1/s1
- InChI Key: PYTANBUURZFYHD-DMTCNVIQSA-N
- SMILES: [C@H]1(N)C[C@H]1C
Cyclopropanamine, 2-methyl-, (1s,2r)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1123595-500mg |
(1S,2R)-2-Methyl-cyclopropylamine |
1401070-49-2 | 95% | 500mg |
$1545 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1123595-1g |
(1S,2R)-2-Methyl-cyclopropylamine |
1401070-49-2 | 95% | 1g |
$2975 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1123595-5g |
(1S,2R)-2-Methyl-cyclopropylamine |
1401070-49-2 | 95% | 5g |
$11115 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1123595-1g |
(1S,2R)-2-Methyl-cyclopropylamine |
1401070-49-2 | 95% | 1g |
$2975 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1123595-500mg |
(1S,2R)-2-Methyl-cyclopropylamine |
1401070-49-2 | 95% | 500mg |
$1545 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1123595-5g |
(1S,2R)-2-Methyl-cyclopropylamine |
1401070-49-2 | 95% | 5g |
$11115 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1123595-500mg |
(1S,2R)-2-Methyl-cyclopropylamine |
1401070-49-2 | 95% | 500mg |
$1545 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1123595-1g |
(1S,2R)-2-Methyl-cyclopropylamine |
1401070-49-2 | 95% | 1g |
$2975 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1123595-5g |
(1S,2R)-2-Methyl-cyclopropylamine |
1401070-49-2 | 95% | 5g |
$11115 | 2024-07-28 | |
| Enamine | EN300-7309350-0.05g |
rac-(1R,2S)-2-methylcyclopropan-1-amine |
1401070-49-2 | 95.0% | 0.05g |
$1140.0 | 2025-03-11 |
Cyclopropanamine, 2-methyl-, (1s,2r)- Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Cyclopropanamine, 2-methyl-, (1s,2r)-
Comprehensive Overview of Cyclopropanamine, 2-methyl-, (1s,2r)- (CAS No. 1401070-49-2): Properties, Applications, and Industry Insights
Cyclopropanamine, 2-methyl-, (1s,2r)- (CAS No. 1401070-49-2) is a specialized chiral amine compound with a unique cyclopropane backbone. This structurally intriguing molecule has garnered significant attention in pharmaceutical and agrochemical research due to its stereospecific configuration and potential as a building block for bioactive molecules. The (1s,2r)- stereochemistry imparts distinct physicochemical properties that differentiate it from other stereoisomers, making it valuable for asymmetric synthesis and drug discovery applications.
Recent trends in green chemistry have amplified interest in efficient synthetic routes for chiral amines like this compound. Researchers are exploring enzymatic catalysis and continuous flow chemistry methods to produce 2-methylcyclopropanamine derivatives with higher enantiomeric purity. The compound's three-membered ring structure contributes to ring strain effects that can enhance binding affinity in targeted molecular design, particularly for central nervous system (CNS) active compounds.
From a commercial perspective, Cyclopropanamine, 2-methyl-, (1s,2r)- serves as a critical intermediate in developing next-generation therapeutics. Its applications span protein-protein interaction inhibitors and allosteric modulators, addressing current industry demands for novel small molecule drugs. Analytical techniques such as chiral HPLC and X-ray crystallography are essential for characterizing this compound's purity and absolute configuration.
The stability profile of CAS 1401070-49-2 under various conditions has become a research focus, with studies examining its behavior in accelerated stability testing and formulation compatibility. These investigations are crucial for pharmaceutical developers considering this chiral amine for drug candidate optimization. The compound's logP and pKa values make it particularly interesting for improving blood-brain barrier penetration in neuroactive compounds.
Emerging applications in bioconjugation chemistry have expanded the utility of (1s,2r)-2-methylcyclopropanamine. Its amino group can serve as an anchor point for fluorescent labeling or proteolysis-targeting chimera (PROTAC) constructs. These developments align with current interests in targeted drug delivery and chemical biology tools, positioning this compound as a versatile scaffold for medicinal chemistry innovation.
Quality control standards for Cyclopropanamine, 2-methyl-, (1s,2r)- have evolved with advances in analytical methodology. Modern LC-MS techniques enable precise quantification of stereochemical purity, while vibrational circular dichroism (VCD) provides complementary structural verification. These analytical advancements support the compound's use in GMP-compliant synthesis of pharmaceutical intermediates.
The environmental fate and biodegradation pathways of cyclopropylamine derivatives have gained attention from environmental health researchers. Studies focus on understanding the compound's persistence and transformation products in various ecosystems, reflecting growing industry emphasis on sustainable chemistry practices throughout the drug development lifecycle.
Patent analysis reveals increasing intellectual property activity surrounding 1401070-49-2 and related structures, particularly in kinase inhibitor and GPCR modulator applications. This reflects the compound's strategic importance in addressing undruggable targets - a major challenge in contemporary pharmaceutical research and development.
Future research directions for Cyclopropanamine, 2-methyl-, (1s,2r)- may explore its potential in covalent inhibitor design and metabolite identification studies. The compound's unique geometry offers opportunities for creating conformationally restricted analogs that could improve drug selectivity and pharmacokinetic profiles in therapeutic candidates.
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